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molecular formula C9H5Cl2IO B8337651 4,6-Dichloro-7-iodoindan-1-one

4,6-Dichloro-7-iodoindan-1-one

Cat. No. B8337651
M. Wt: 326.94 g/mol
InChI Key: GYEPBACTUMTQLG-UHFFFAOYSA-N
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Patent
US04654363

Procedure details

4,6-Dichloro-7-trifluoromethylsulfonyloxyindan-1-one (56.0 g., 0.160 mole), sodium iodide (133.1 g., 0.8 mole), and DMF (320 ml) in a dry apparatus were stirred under nitrogen at a bath temperature at 130° C. for four days, cooled to room temperature, and poured into 1 L of ice-water. The crystals were collected, washed with water, dried overnight in a vacuum oven at 50° C., then sublimed at 170°-190° C. at 0.05 mm to give 38.3 g. of crude product which was recrystalized from toluene to give 31.8 g of the title compound, mp. 170°-172° C.
Name
4,6-Dichloro-7-trifluoromethylsulfonyloxyindan-1-one
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
133.1 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8](OS(C(F)(F)F)(=O)=O)=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:20].[I-:21].[Na+]>CN(C=O)C>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([I:21])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:20] |f:1.2|

Inputs

Step One
Name
4,6-Dichloro-7-trifluoromethylsulfonyloxyindan-1-one
Quantity
56 g
Type
reactant
Smiles
ClC1=C2CCC(C2=C(C(=C1)Cl)OS(=O)(=O)C(F)(F)F)=O
Name
Quantity
133.1 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 50° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
sublimed at 170°-190° C. at 0.05 mm
CUSTOM
Type
CUSTOM
Details
to give 38.3 g
CUSTOM
Type
CUSTOM
Details
of crude product which was recrystalized from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCC(C2=C(C(=C1)Cl)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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